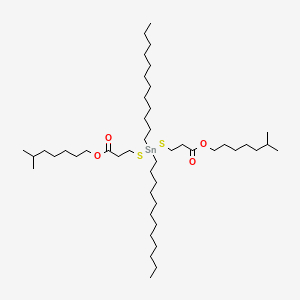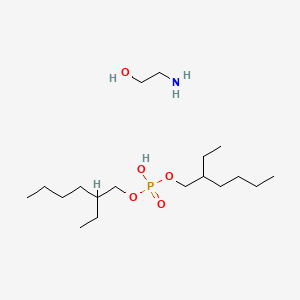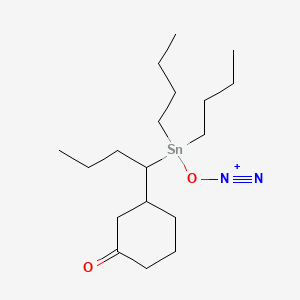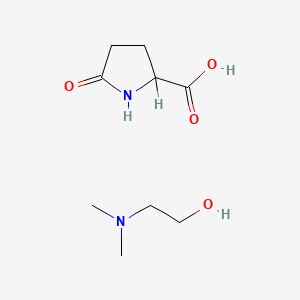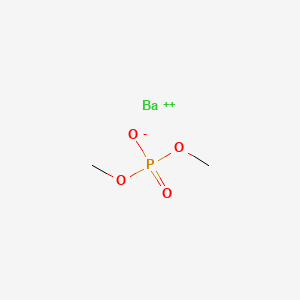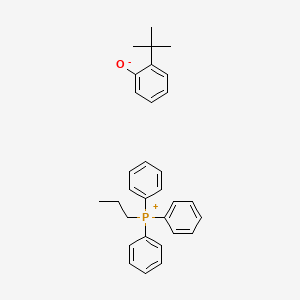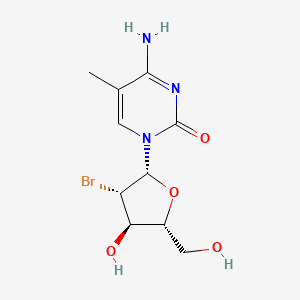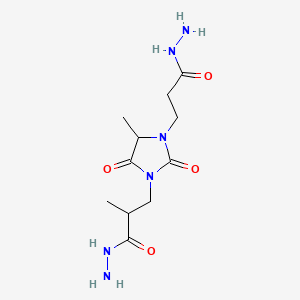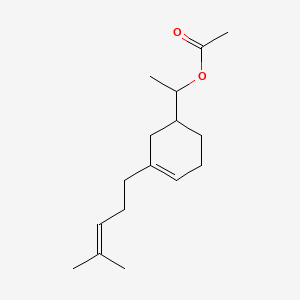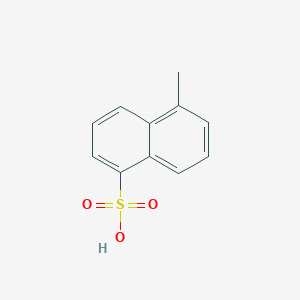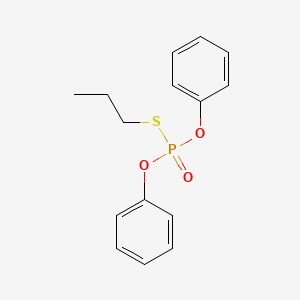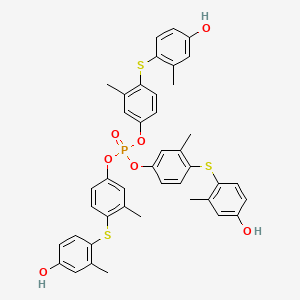
Phenol, 4-((4-hydroxy-2-methylphenyl)thio)-3-methyl-, 1,1',1''-phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((4-ヒドロキシ-2-メチルフェニル)チオ)-3-メチルフェノール 1,1',1''-リン酸は、さまざまな分野で重要な用途を持つ複雑な有機化合物です。この化合物は、リン酸基とチオエーテル結合を含むフェノール構造を特徴としています。これらの官能基の存在により、化合物に独自の化学的および物理的特性が与えられ、科学研究や産業用途において貴重な存在となっています。
製造方法
合成経路と反応条件
4-((4-ヒドロキシ-2-メチルフェニル)チオ)-3-メチルフェノール 1,1',1''-リン酸の合成には、一般的に容易に入手できる前駆体から始まる複数の手順が含まれます。一般的な合成経路には、次の手順が含まれます。
チオエーテル結合の形成: この手順では、4-ヒドロキシ-2-メチルフェノールを適切なチオール試薬と制御された条件下で反応させて、チオエーテル結合を形成します。
リン酸化: 得られたチオエーテル化合物は、塩化オキシリン(POCl3)や五塩化リン(PCl5)などのリン酸化剤を使用してリン酸化され、リン酸基が導入されます。
工業生産方法
産業環境では、この化合物の生産には、高収率と高純度を確保するために、最適化された反応条件が用いられる場合があります。これには、触媒の使用、温度制御、再結晶またはクロマトグラフィーなどの精製技術が含まれます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-((4-hydroxy-2-methylphenyl)thio)-3-methyl-, 1,1’,1’'-phosphate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thioether Linkage: This step involves the reaction of 4-hydroxy-2-methylphenol with a suitable thiol reagent under controlled conditions to form the thioether bond.
Phosphorylation: The resulting thioether compound is then subjected to phosphorylation using a phosphorylating agent such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) to introduce the phosphate group.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
化学反応の分析
反応の種類
4-((4-ヒドロキシ-2-メチルフェニル)チオ)-3-メチルフェノール 1,1',1''-リン酸は、次のようなさまざまな化学反応を起こします。
酸化: フェノール基とチオエーテル基は特定の条件下で酸化され、それぞれキノンとスルホキシドを生成します。
還元: 還元反応は、酸化された形態を元の状態に戻すことができます。
置換: フェノール性ヒドロキシル基は、求電子置換反応に参加することができ、化合物のさらなる官能基化を可能にします。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素(H2O2)と過マンガン酸カリウム(KMnO4)が含まれます。
還元: 水素化ホウ素ナトリウム(NaBH4)や水素化リチウムアルミニウム(LiAlH4)などの還元剤が一般的に使用されます。
置換: 臭素(Br2)や硝酸(HNO3)などの求電子試薬を置換反応に使用できます。
生成される主な生成物
酸化: キノンとスルホキシド。
還元: フェノール基とチオエーテル基。
置換: ハロゲン化またはニトロ化誘導体。
科学研究における用途
4-((4-ヒドロキシ-2-メチルフェニル)チオ)-3-メチルフェノール 1,1',1''-リン酸は、科学研究においてさまざまな用途があります。
化学: 有機合成における試薬として、より複雑な分子の構成要素として使用されます。
生物学: 抗酸化作用や抗菌作用など、潜在的な生物活性について研究されています。
医学: 抗炎症作用や抗がん作用など、潜在的な治療効果について調査されています。
産業: 特定の特性を持つ特殊化学品、ポリマー、材料の生産に使用されています。
科学的研究の応用
Phenol, 4-((4-hydroxy-2-methylphenyl)thio)-3-methyl-, 1,1’,1’'-phosphate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
4-((4-ヒドロキシ-2-メチルフェニル)チオ)-3-メチルフェノール 1,1',1''-リン酸の作用機序には、分子標的と経路との相互作用が含まれます。
分子標的: 化合物は、酵素、受容体、その他のタンパク質と相互作用し、それらの活性を調節することができます。
関与する経路: 酸化ストレス、炎症、細胞増殖に関連するシグナル伝達経路に影響を与える可能性があります。
類似化合物との比較
4-((4-ヒドロキシ-2-メチルフェニル)チオ)-3-メチルフェノール 1,1',1''-リン酸は、他の類似化合物と比較して、その独自性を際立たせることができます。
類似化合物: ビスフェノールA(BPA)、ビスフェノールS(BPS)、その他のビスフェノールアナログ。
独自性: チオエーテル基とリン酸基の存在により、他のビスフェノールとは異なり、独自の化学反応性と生物活性を持っています。
特性
CAS番号 |
71463-72-4 |
|---|---|
分子式 |
C42H39O7PS3 |
分子量 |
782.9 g/mol |
IUPAC名 |
tris[4-(4-hydroxy-2-methylphenyl)sulfanyl-3-methylphenyl] phosphate |
InChI |
InChI=1S/C42H39O7PS3/c1-25-19-31(43)7-13-37(25)51-40-16-10-34(22-28(40)4)47-50(46,48-35-11-17-41(29(5)23-35)52-38-14-8-32(44)20-26(38)2)49-36-12-18-42(30(6)24-36)53-39-15-9-33(45)21-27(39)3/h7-24,43-45H,1-6H3 |
InChIキー |
OSXCWOWONZUQNC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)O)SC2=C(C=C(C=C2)OP(=O)(OC3=CC(=C(C=C3)SC4=C(C=C(C=C4)O)C)C)OC5=CC(=C(C=C5)SC6=C(C=C(C=C6)O)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


